(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The amine group of (R)-2-aminopropan-1-ol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or aqueous sodium hydroxide. The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 18–24 hours. Prolonged reaction times enhance yields by ensuring complete conversion, as evidenced by electrospray ionization mass spectrometry (ESI-MS) monitoring.
Key Data :
Stereochemical Considerations
The Boc protection step preserves the (R)-configuration of the starting material, as confirmed by chiral high-performance liquid chromatography (HPLC). Racemization is negligible under mild basic conditions, making this method suitable for enantiomerically pure intermediates.
Conversion of Hydroxyl to Cyano Group
The critical step in synthesizing this compound involves replacing the hydroxyl group of the Boc-protected intermediate with a cyano moiety. Two primary strategies are employed: nucleophilic substitution and Mitsunobu-type reactions .
Mesylation Protocol
The hydroxyl group of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate is converted to a mesylate using methanesulfonyl chloride (MsCl) in DCM with TEA as a base. The reaction proceeds at 0–5°C to minimize side reactions.
Key Data :
Cyanide Displacement
The mesylated intermediate undergoes SN2 substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C. Polar aprotic solvents facilitate nucleophilic attack, while elevated temperatures accelerate the reaction.
Key Data :
Direct Cyanidation via Mitsunobu Reaction
An alternative approach employs Mitsunobu conditions to convert the hydroxyl group directly to a nitrile. Using triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and zinc cyanide (Zn(CN)₂) in tetrahydrofuran (THF), the reaction proceeds with retention of configuration at the stereogenic center.
Key Data :
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and stereochemical outcomes of the two primary methods:
| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| Mesylation + SN2 | 85 | 97 | High (SN2 inversion) | Industrial |
| Mitsunobu Cyanidation | 82 | 95 | High (Retention) | Lab-scale |
Key Findings :
-
The mesylation-SN2 pathway is preferred for large-scale production due to lower reagent costs and established safety protocols.
-
The Mitsunobu method offers operational simplicity but requires expensive reagents, limiting its industrial applicability.
Industrial-Scale Production Insights
Process Intensification
Recent patents describe telescoped syntheses where Boc protection, mesylation, and cyanide substitution are performed in a single reactor without intermediate isolation. This approach reduces solvent use and improves throughput, achieving an overall yield of 80% at the kilogram scale.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl (1-cyanopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amino derivatives of the carbamate.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Organic Synthesis
Protecting Group for Amino Acids
(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate is primarily used as a protecting group for the amino acid L-alanine. The tert-butyl group (Boc) temporarily protects the amine functionality, allowing for selective modifications of other functional groups within the molecule. After the desired chemical transformations, the Boc group can be removed under mild acidic conditions, regenerating the free amino group of L-alanine. This strategy is crucial in synthesizing complex molecules such as peptides and pharmaceuticals .
Building Block for Peptides and Peptidomimetics
The compound serves as a valuable building block in synthesizing peptides and peptidomimetics. Peptides are short chains of amino acids linked through amide bonds, while peptidomimetics mimic the structure and function of peptides .
Medicinal Chemistry
Potential Pharmacological Applications
Research indicates that this compound may exhibit immunosuppressive properties, making it a candidate for further investigation in drug development. Its interactions with enzymes and receptors suggest potential pharmacological effects that warrant detailed study .
Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to various biological effects, including inhibition or activation of these targets .
Enzyme Interaction Studies
Studies have shown that modifications to the structure of this compound can significantly influence its biological interactions and efficacy as a pharmacological agent. Research into its effects on enzyme activity highlights its potential role in drug design .
Mechanism of Action
The mechanism of action of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the propan-2-yl backbone, which significantly influence their chemical reactivity, physical properties, and applications. Key analogs include:
Key Differences in Reactivity and Stability
- Cyano vs. Amino Groups: The cyano group in the target compound is electron-withdrawing, enhancing stability under acidic conditions but reducing nucleophilicity compared to the amino group in 100927-10-4. The amino derivative is more reactive in coupling reactions (e.g., amide bond formation) .
- The hydroxyl group in 1426129-50-1 improves solubility but requires protection during synthesis .
- Bromine Substituent: The bromomethyl analog (tert-butyl 1-(bromomethyl)cyclopropyl carbamate) is highly reactive in SN2 reactions, unlike the cyano group, which participates in electrophilic additions or reductions .
Physical and Chemical Properties
- Solubility: The cyano group’s hydrophobicity likely reduces aqueous solubility compared to amino or hydroxyl analogs. For example, 1426129-50-1 is sparingly soluble despite its hydroxyl group due to the biphenyl moiety .
- Stability: The Boc group enhances stability toward hydrolysis, but the cyano group may undergo slow hydrolysis under strong acidic/basic conditions to form carboxylic acids .
Biological Activity
(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, a member of the carbamate family, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₆N₂O₂
- Molecular Weight : 184.24 g/mol
- CAS Number : 170367-68-7
The compound features a tert-butyl group, a cyanopropyl moiety, and a carbamate functional group, which contribute to its unique reactivity and biological profile .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biological effects. The precise pathways involved are still under investigation but are believed to include modulation of enzyme activity relevant to disease processes.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases. For instance, it has been evaluated for its inhibitory effects on calmodulin-dependent kinases, which play critical roles in cellular signaling pathways. A study indicated that derivatives of this compound exhibited significant selectivity against certain kinases, suggesting its utility in developing targeted therapies for conditions like autoimmune diseases and cancers .
Pharmacokinetic Properties
Pharmacokinetic evaluations reveal that this compound is permeable across biological membranes, indicating potential for oral bioavailability. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| LogD | 2.3 |
| Solubility (μM) | 52 |
| Mouse/rat/human MICs | 15/<1/13 |
| % Bound in Plasma | 98.4/94 |
These properties suggest favorable absorption characteristics and limited toxicity at therapeutic concentrations .
Case Study 1: Calmodulin Kinase Inhibition
In a study assessing the compound's efficacy against calmodulin-dependent protein kinases (CaMK), it was found that modifications to the compound structure significantly influenced its inhibitory potency. The results demonstrated that certain derivatives achieved greater selectivity and potency compared to their parent compounds.
| Compound | CaMK1D IC50 (μM) | SYK IC50 (μM) |
|---|---|---|
| Compound 1 | 11.9 | 8.20 |
| Compound 2 | 15.9 | 4.8 |
This data underscores the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Drug Development Potential
Research has also explored the potential of this compound in drug development contexts. Its unique structural features allow it to serve as an intermediate in synthesizing more complex pharmacologically active compounds. The compound's ability to modulate enzyme activity positions it as a candidate for further development in treating various diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-tert-butyl (1-cyanopropan-2-yl)carbamate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common method involves reacting an amine precursor (e.g., 2-aminopropionitrile) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Solvent choice (e.g., chloroform or THF) and reaction time (18–24 hours) are critical for yield optimization. Monitoring via ESI-MS or TLC ensures completion .
Q. How can structural characterization of this carbamate derivative be performed to confirm stereochemistry and purity?
- Answer :
- NMR : Key proton shifts include the tert-butyl group (δ ~1.4 ppm) and carbamate NH (δ ~5.0–6.0 ppm). For chiral centers, compare - and -NMR with enantiomerically pure standards .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.
- X-ray crystallography : Resolve absolute configuration for R-enantiomer validation .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Answer : The compound is stable at 2–8°C in dry, sealed containers. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may cleave the Boc group. Monitor degradation via HPLC or NMR if used in aqueous or high-temperature reactions (>40°C) .
Advanced Research Questions
Q. How can enantioselective synthesis of this carbamate be achieved, and what catalysts are effective?
- Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (e.g., lipases) can enhance enantiomeric excess (ee). For example, Pseudomonas cepacia lipase selectively hydrolyzes the undesired enantiomer in racemic mixtures, achieving >95% ee .
Q. What role do hydrogen-bonding interactions play in the solid-state assembly of tert-butyl carbamate derivatives?
- Answer : Crystal packing analysis reveals intermolecular N–H···O=C hydrogen bonds between carbamate groups and weak C–H···O interactions with tert-butyl moieties. These interactions dictate solubility and melting behavior, critical for crystallization optimization .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., cyano group) or electrophilic substitution. Solvent effects are modeled using COSMO-RS .
Q. How should researchers address contradictions in reported stability or toxicity data for this compound?
- Answer :
- Stability : Cross-validate using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Toxicity : Perform Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) if literature data are insufficient .
Q. What analytical strategies ensure high chiral purity in large-scale syntheses of this intermediate?
- Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy. For process scale-up, use inline PAT (process analytical technology) tools like FTIR to monitor ee in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
